molecular formula C12H10F2N2 B3316520 Pyridine, 4,4'-(1,2-ethanediyl)bis[2-fluoro- CAS No. 954097-21-3

Pyridine, 4,4'-(1,2-ethanediyl)bis[2-fluoro-

Cat. No. B3316520
CAS RN: 954097-21-3
M. Wt: 220.22 g/mol
InChI Key: BJNULQYHLAOGPJ-UHFFFAOYSA-N
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Description

“Pyridine, 4,4’-(1,2-ethanediyl)bis[2-fluoro-]” is a chemical compound with the formula C12H10N2. It is also known by other names such as trans-1,2-Bis(4-Pyridyl)ethylene, trans-4,4’-Dipyridylethylene, Pyridine, 4,4’-Vinylenedi-, (E)-, 4-[(E)-2-(4-Pyridinyl)ethenyl]pyridine, and trans-4,4’-vinylenedipyridine . It appears as white to light yellow crystals or crystalline powder .


Synthesis Analysis

The synthesis of this compound can involve [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . This approach is particularly significant for the synthesis of pyridines, a subset of aza-heterocycles .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C12H10N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H/b2-1+ .


Chemical Reactions Analysis

As an N-donor ligand, 1,2-Bis(4-pyridyl)ethane is mainly used in the formation of molecular and coordination polymers with metal ions . It can also participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 182.2212 . Other physical and chemical properties such as its ionization energy, water solubility, octanol/water partition coefficient, and McGowan’s characteristic volume are also available .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Pyridine derivatives are pivotal in the realm of medicinal chemistry, demonstrating a wide array of biological activities. These compounds have been identified as potential therapeutic agents due to their antifungal, antibacterial, antioxidant, and anticancer properties. Specifically, the development of pyranopyrimidine scaffolds highlights the significant role these structures play in medicinal and pharmaceutical industries, offering broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023). Furthermore, pyridine-based Cu(II) complexes have shown remarkable anticancer potency, underscoring the importance of these compounds in drug discovery (Alshamrani, 2023).

Chemosensing Applications

The high affinity of pyridine derivatives for various ions and neutral species makes them highly effective as chemosensors. This utility is crucial for the determination of different species in environmental, agricultural, and biological samples, illustrating the significant role these derivatives play in analytical chemistry (Abu-Taweel et al., 2022).

Agrochemical Development

In the agrochemical industry, pyridine-based compounds have been critical as pesticides, including fungicides, insecticides, and herbicides. The search for novel agrochemicals has been enhanced by the versatility of pyridine moieties, which have been central to discovering new methods for identifying lead compounds in this field (Guan et al., 2016).

Material Science

Pyridine derivatives also find applications in material science, particularly in the development of metal complexes with unique structural properties. These complexes, such as those derived from sulfur-bridged bis-pyridine ligands, exhibit a variety of structural types including macrocycles and helices, indicating their potential in the design of novel materials (Horikoshi & Mochida, 2006).

properties

IUPAC Name

2-fluoro-4-[2-(2-fluoropyridin-4-yl)ethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c13-11-7-9(3-5-15-11)1-2-10-4-6-16-12(14)8-10/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNULQYHLAOGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCC2=CC(=NC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501264965
Record name 4,4′-(1,2-Ethanediyl)bis[2-fluoropyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

954097-21-3
Record name 4,4′-(1,2-Ethanediyl)bis[2-fluoropyridine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954097-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′-(1,2-Ethanediyl)bis[2-fluoropyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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